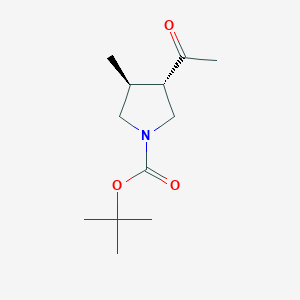![molecular formula C13H12N2O B13349812 2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
2'-Amino-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C13H12N2O It is an amine derivative of biphenyl, characterized by the presence of an amino group at the 2’ position and a carboxamide group at the 4 position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2’-Amino-[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling reaction and large-scale hydrogenation reactors for the reduction step. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Amino-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Amino-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobiphenyl: An amine derivative of biphenyl with an amino group at the 2 position.
4-Aminobiphenyl: An amine derivative of biphenyl with an amino group at the 4 position.
2’-Amino-[1,1’-biphenyl]-4-carboxylic acid: A carboxylic acid derivative with an amino group at the 2’ position.
Uniqueness
2’-Amino-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C13H12N2O/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,14H2,(H2,15,16) |
InChI-Schlüssel |
JTADBQPJZJQANP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol](/img/structure/B13349758.png)
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)








